

biological activity of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate versus other analogs

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Compound of Interest

Compound Name: (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate

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A Comparative Guide to the Biological Activity of Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous drugs with a wide array of biological activities.^[1] This guide provides a comparative overview of the biological activities of piperazine derivatives, with a focus on the structural class of N-tert-butoxycarbonyl (Boc)-protected 2-alkylpiperazines, including the specific compound of interest, **(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate**. While specific quantitative biological activity data for **(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate** is not readily available in the public domain, this guide will objectively compare the known biological activities of analogous piperazine derivatives and provide the experimental context for their evaluation.

Quantitative Data on Piperazine Analog Activity

The biological activity of piperazine derivatives is highly dependent on the nature and position of substituents on the piperazine ring. Minor structural modifications can lead to significant changes in pharmacological properties.^[1] The following tables summarize representative quantitative data for various classes of piperazine analogs to provide a comparative landscape.

Table 1: Anticancer Activity of Piperazine Derivatives

Compound Class	Specific Analog	Cancer Cell Line	Activity Metric (IC ₅₀ /GI ₅₀ , μ M)	Reference
Phenylpiperazine s	Analog 1 (proprietary)	Lung (A549)	5.2	[2]
Analog 2 (proprietary)	Colon (HT-29)	8.7	[3]	
Benzothiazole-Piperazines	BTP-1	Breast (MCF-7)	1.5	[2]
BTP-2	Prostate (PC-3)	3.2	[2]	
Piperazin-2-ones	1-(3-chlorophenyl) derivative	Colon (HT-29)	10.5	[3]
1-(3-chlorophenyl) derivative	Lung (A549)	12.1	[3]	

Table 2: Antimicrobial Activity of Piperazine Derivatives

Compound Class	Specific Analog	Microorganism	Activity Metric (MIC, μ g/mL)	Reference
Fluoroquinolone Analogs	Ciprofloxacin (reference)	E. coli	0.015	[4]
Piperazine-modified fluoroquinolone	E. coli	0.5	[4]	
Phenylpiperazine s	Phenylpiperazine Derivative A	S. aureus	16	[4]
Phenylpiperazine Derivative B	C. albicans	32	[4]	

Table 3: Antipsychotic Receptor Binding Affinity of Piperazine Derivatives

Compound Class	Specific Analog	Receptor Target	Activity Metric (K_i , nM)	Reference
Arylpiperazines	Aripiprazole (reference)	Dopamine D ₂	0.34	[2]
Novel Arylpiperazine 1	Dopamine D ₂	1.2		[2]
Aripiprazole (reference)	Serotonin 5-HT _{1a}	1.7		[2]
Novel Arylpiperazine 1	Serotonin 5-HT _{1a}	4.5		[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of piperazine derivatives.

1. In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

- **Cell Seeding:** Cancer cells (e.g., A549, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of the piperazine derivatives in the cell culture medium. The existing medium is replaced with 100 μ L of the medium containing the test compounds at various concentrations. A solvent control (e.g., DMSO) and a negative control (medium only) are included.[2]
- **Incubation:** Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

- MTT Addition: After incubation, 20 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- Formazan Formation: The plates are incubated for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[2]
- Solubilization: The medium is removed, and 100 μ L of a solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
- Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The percentage of cell viability is calculated relative to the solvent control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined using non-linear regression analysis.[2]

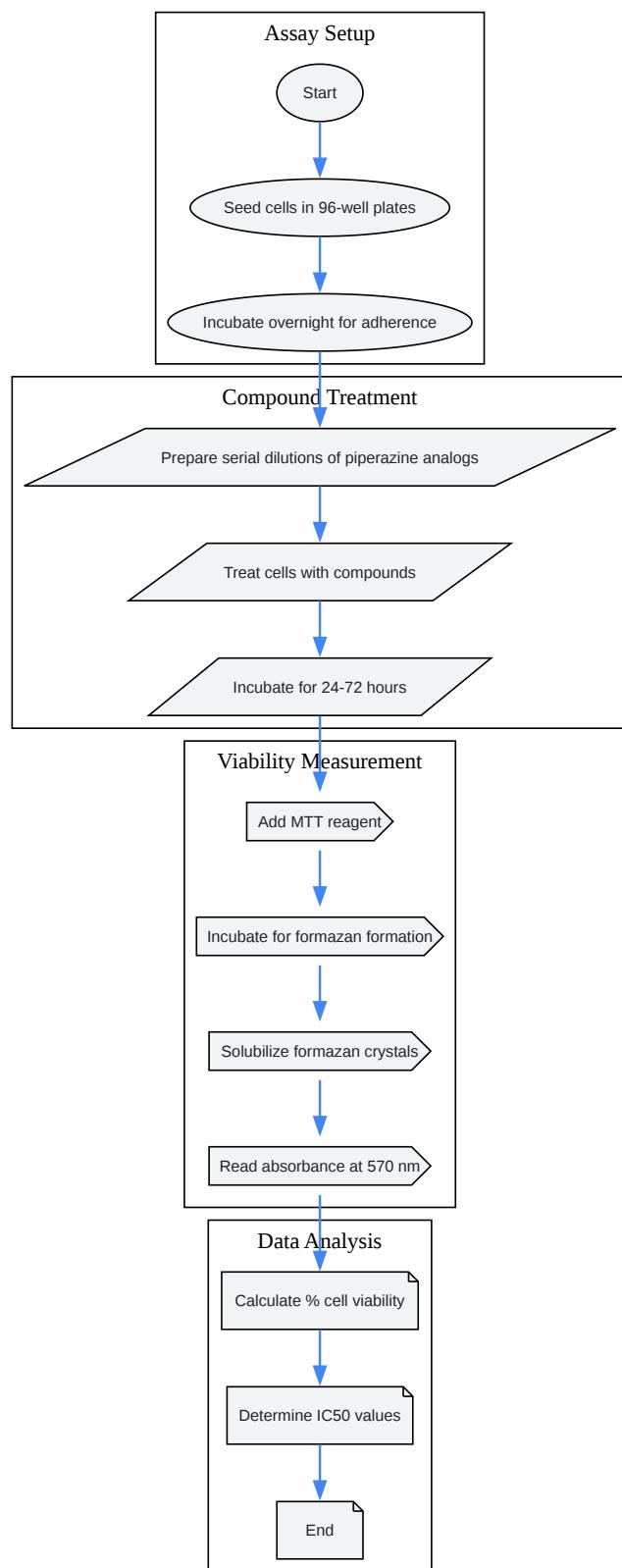
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

- Compound Preparation: Two-fold serial dilutions of the piperazine derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microplate.
- Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5×10^5 CFU/mL).
- Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (microorganism in broth, no compound) and a negative control (broth only) are included.[2]
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria or 25-30°C for 48-72 hours for fungi).
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflows

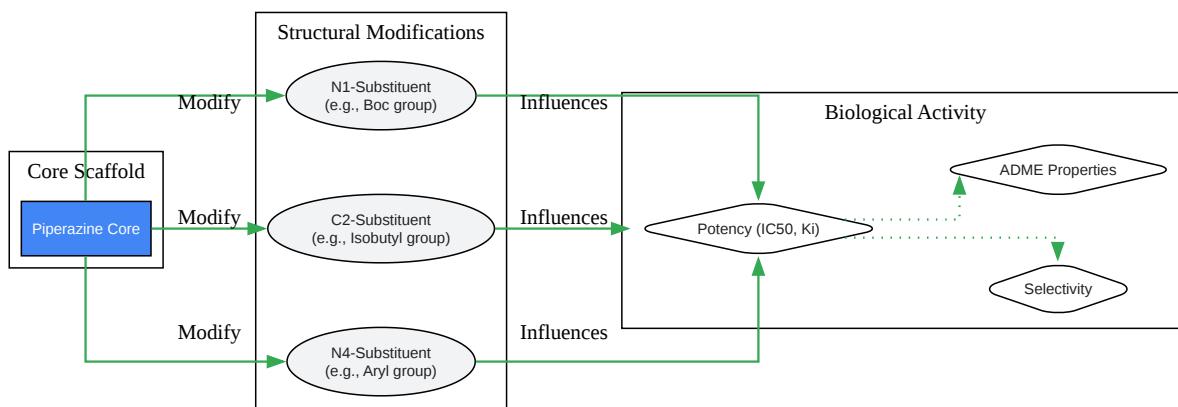
Experimental Workflow for In Vitro Cytotoxicity Screening



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Caption: A generalized workflow for determining the in vitro cytotoxicity of piperazine analogs using the MTT assay.

Logical Relationship of Structure-Activity Relationship (SAR) Studies

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Caption: A diagram illustrating the relationship between structural modifications of the piperazine core and the resulting biological activities.

In conclusion, while specific experimental data for **(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate** is not currently available in published literature, the broader family of piperazine derivatives continues to be a rich source of biologically active compounds with potential therapeutic applications in oncology, infectious diseases, and neuroscience. The provided experimental protocols and conceptual diagrams serve as a guide for the evaluation and rational design of novel piperazine-based drug candidates. Further research is warranted to synthesize and evaluate the biological profile of **(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate** and its analogs to fully understand their therapeutic potential.

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